2-(Ethylamino)-N-(4-(1,2,3,4-tetrahydro-3-oxo-1-isoquinolinyl)phenyl)acetamide
Description
This compound (CAS: 54087-43-3) is an acetamide derivative featuring an ethylamino side chain and a 1,2,3,4-tetrahydro-3-oxo-1-isoquinolinylphenyl moiety. Its structure combines a polar acetamide core with a bicyclic isoquinoline system, which may confer unique binding properties to biological targets such as enzymes or receptors. The ethylamino group enhances solubility and influences steric interactions, while the tetrahydroisoquinolinyl group provides a rigid aromatic scaffold for target engagement .
Properties
CAS No. |
54087-42-2 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(ethylamino)-N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H21N3O2/c1-2-20-12-18(24)21-15-9-7-13(8-10-15)19-16-6-4-3-5-14(16)11-17(23)22-19/h3-10,19-20H,2,11-12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
AQFAQLIHVNBKGT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2 |
Origin of Product |
United States |
Biological Activity
Chemical Identity:
- IUPAC Name: 2-(ethylamino)-N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]acetamide
- CAS Number: 54087-42-2
- Molecular Formula: C19H21N3O2
- Molecular Weight: 323.4 g/mol
This compound is a derivative of isoquinoline and has been studied for its potential biological activities, particularly in the context of cancer research and pharmacological applications.
2-(Ethylamino)-N-(4-(1,2,3,4-tetrahydro-3-oxo-1-isoquinolinyl)phenyl)acetamide exhibits various biological activities that are primarily attributed to its structural components. The isoquinoline moiety is known for its role in modulating several biochemical pathways, including those involved in cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(ethylamino)-N-(4-(1,2,3,4-tetrahydro-3-oxo-1-isoquinolinyl)phenyl)acetamide demonstrate significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by:
- Inducing Apoptosis: They trigger programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibiting Angiogenesis: By affecting vascular endothelial growth factor (VEGF) signaling pathways, these compounds limit the blood supply to tumors.
- Blocking Metastasis: They may interfere with the mechanisms that cancer cells use to migrate and invade surrounding tissues.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
Pharmacological Profiles
The pharmacological profile of 2-(ethylamino)-N-(4-(1,2,3,4-tetrahydro-3-oxo-1-isoquinolinyl)phenyl)acetamide suggests potential applications beyond oncology:
- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are implicated in inflammatory responses.
- Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Safety and Toxicology
Studies on the safety profile of this compound indicate a moderate toxicity level at higher concentrations. Long-term exposure assessments are necessary to fully understand its safety for therapeutic use.
Summary Table of Biological Activities
| Activity Type | Mechanism | Evidence |
|---|---|---|
| Anticancer | Induces apoptosis | In vitro studies on cancer cell lines |
| Anti-inflammatory | Inhibits COX enzymes | Preclinical models |
| Neuroprotective | Reduces oxidative stress | Related compound studies |
Comparison with Similar Compounds
Substituent Variations on the Amino Group
- However, the isopropyl group may enhance lipophilicity, improving membrane permeability compared to the ethyl analog .
- HC-030031 and CHEM-5861528 (): These TRPA1 antagonists feature purine-derived cores (1,3-dimethyl-2,6-dioxo-tetrahydropurin-7-yl) instead of the tetrahydroisoquinolinyl group. Their phenyl rings bear isopropyl (HC-030031) or butyl (CHEM-5861528) substituents, which confer higher hydrophobicity. Both exhibit IC50 values of 4–10 μM against TRPA1, suggesting that the tetrahydroisoquinolinyl moiety in the target compound may offer distinct target selectivity .
Modifications to the Aromatic Core
- Pyridinyl-Substituted Tetrahydroisoquinoline Derivatives (): Compounds like (S)-N-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-tetrahydroisoquinolin-4-yl)methyl)-3-phenyl-2-(trifluoroacetamido)propanamide introduce a pyridinyl group and trifluoroacetamido side chain.
- Morpholin-3-yl Acetamides (): Derivatives such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide replace the tetrahydroisoquinolinyl group with a morpholine ring. This modification reduces aromaticity but introduces a sulfonyl or acetyl group, which may alter pharmacokinetic properties (e.g., longer half-life due to decreased CYP450 metabolism) .
Complex Quinoline-Based Analogs ()
Compounds like N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature extended quinoline frameworks with multiple substituents (chloro, cyano, tetrahydrofuran). These structural complexities increase molecular weight (>600 Da) and may limit blood-brain barrier penetration compared to the simpler tetrahydroisoquinolinyl acetamide .
Research Implications
- Pharmacological Potential: The ethylamino-tetrahydroisoquinolinyl combination in the target compound offers a balance between solubility and target engagement, distinct from purine-based TRPA1 antagonists or morpholine derivatives .
- Synthetic Accessibility: The target compound’s synthesis likely avoids the multi-step routes required for pyridinyl or quinoline analogs (e.g., ), enhancing scalability .
- Optimization Opportunities: Introducing electron-withdrawing groups (e.g., trifluoroacetamido) or modifying the amino substituent (e.g., cyclopropylamino) could further refine potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
